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molecular formula C12H17Cl B3054820 1-(1-Chloroethyl)-4-isobutylbenzene CAS No. 62049-65-4

1-(1-Chloroethyl)-4-isobutylbenzene

Cat. No. B3054820
M. Wt: 196.71 g/mol
InChI Key: SPBVCQUMYJRBMD-UHFFFAOYSA-N
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Patent
US06555704B1

Procedure details

Isobutylbenzene (402 g, 3 mol) and zinc chloride (136 g, 1 mol) are fed into a one liter flask equipped with termometer, stirrer, and gas inlet tube. The reaction is maintained below 10° C. by external cooling. A mixture of acetaldehyde (44 g, 1 mol) and isobutylbenzene (67 g, 0.5 mol) are added to the flask dropwise for 2 hours while maintaining the temperature of the flask below 10° C. The reaction is heated to room temperature and HCl is passed through the reaction medium in the flask for about 2 hours. The reaction is stirred for 6 hours. The solution is quenched with water and the organic layer is separated from the aqueous layer. The organic layer is washed with sodium bicarbonate and water, and then dried. It is then stripped of isobutylbenzene and vacuum distilled to give 1-(4′-isobutylphenyl)ethyl chloride.
Quantity
402 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[CH:11](=O)[CH3:12].[ClH:14]>[Cl-].[Zn+2].[Cl-]>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([Cl:14])[CH3:12])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
402 g
Type
reactant
Smiles
C(C(C)C)C1=CC=CC=C1
Name
Quantity
136 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
67 g
Type
reactant
Smiles
C(C(C)C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with termometer, stirrer, and gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained below 10° C. by external cooling
ADDITION
Type
ADDITION
Details
are added to the flask dropwise for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the flask below 10° C
CUSTOM
Type
CUSTOM
Details
The solution is quenched with water
CUSTOM
Type
CUSTOM
Details
the organic layer is separated from the aqueous layer
WASH
Type
WASH
Details
The organic layer is washed with sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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